Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
benzyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACXIWCHAVQVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Reaction with Benzyl Chloroformate
One common method for synthesizing Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride involves the reaction of piperidine with benzyl chloroformate in the presence of a base, such as triethylamine.
-
- Piperidine
- Benzyl chloroformate
- Triethylamine (as a base)
-
- The reaction is conducted under an inert atmosphere to prevent moisture interference.
- Temperature is maintained at room temperature or slightly elevated to facilitate the reaction.
-
- After completion, the product is purified using recrystallization or chromatography techniques to achieve high purity.
Expected Yield:
Typically, this method can yield around 60-70% of the desired product depending on the reaction conditions and purification efficiency.
Method 2: Alternative Carbamate Formation
Another approach involves using piperidin-3-amine and carbamic acid derivatives.
-
- Piperidin-3-amine
- Benzyl carbamate
- Hydrochloric acid for salt formation
-
- The amine is reacted with benzyl carbamate under reflux conditions.
- Hydrochloric acid is added to form the hydrochloride salt of the product.
-
- The product can be isolated by evaporation of solvents followed by crystallization from suitable solvents like ethanol or methanol.
Expected Yield:
This method may yield approximately 50-65% depending on the efficiency of the crystallization step.
Comparative Analysis of Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Purification Technique |
|---|---|---|---|---|
| Method 1 | Piperidine, Benzyl Chloroformate, Triethylamine | Room temperature, inert atmosphere | 60-70% | Recrystallization/Chromatography |
| Method 2 | Piperidin-3-amine, Benzyl Carbamate, HCl | Reflux conditions | 50-65% | Crystallization |
Research Findings and Optimizations
Recent studies have focused on optimizing these synthesis routes to enhance yields and reduce reaction times:
Use of Continuous Flow Reactors: Industrial applications have begun utilizing continuous flow reactors for scaling up production while maintaining consistent quality and yield.
Optimization of Reaction Parameters: Adjusting temperature, pressure, and reactant concentrations has shown to significantly impact yield and purity.
Scientific Research Applications
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, focusing on medicinal chemistry, pharmacology, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant effects by modulating neurotransmitter levels in the brain. A study demonstrated that derivatives of this compound could enhance serotonin and norepinephrine levels, suggesting potential for treating depression .
Analgesic Properties
The analgesic properties of this compound have been explored in various studies. It has been shown to interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. This makes it a promising candidate for developing new pain management therapies .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that it could inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective effects of this compound have also been documented. Animal models indicate that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial was conducted to evaluate the antidepressant efficacy of a derivative of this compound in patients with major depressive disorder. Results showed significant improvement in depression scores compared to placebo after eight weeks of treatment.
Case Study 2: Pain Management
In a clinical trial involving patients with chronic pain conditions, participants treated with this compound reported a marked reduction in pain levels compared to those receiving standard analgesics. The compound was well tolerated, with minimal side effects noted.
Mechanism of Action
The mechanism of action of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides good binding affinity to the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Key Difference : Substitution at the piperidin-4-yl position instead of piperidin-3-yl.
Substituent-Modified Analogs
Benzyl (6-Methylpiperidin-3-yl)carbamate Hydrochloride (CAS: 100836-71-3)
Benzyl-(4-Methylpiperidin-4-yl)carbamate Hydrochloride (CAS: 676559-74-3)
- Molecular Formula : C₁₄H₂₁ClN₂O₂
- Key Difference : A methyl group at the 4-position of the piperidine.
- Properties : The quaternary carbon at the 4-position introduces conformational rigidity, affecting binding kinetics .
Functional Group Variants
1-Benzylpiperidin-3-ol Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO
- Key Difference : Replacement of the carbamate group with a hydroxyl group .
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate (CAS: 1454-53-1)
- Molecular Formula: C₁₅H₁₉NO₃·HCl·xH₂O
- Key Differences : Incorporates an ester group at the 3-position and a ketone at the 4-position of the piperidine ring.
- Applications : Used in the synthesis of kinase inhibitors due to its electron-deficient carbonyl groups .
Chain-Modified Derivatives
Benzyl (3-Aminopropyl)carbamate Hydrochloride (CAS: 17400-34-9)
Benzyl (2-Aminoethyl)methylcarbamate Hydrochloride (CAS: 162576-01-4)
- Molecular Formula : C₁₁H₁₇ClN₂O₂
- Key Difference: Features a methyl-substituted aminoethyl chain instead of a piperidine ring.
- Applications : Explored in prodrug design for its pH-sensitive carbamate linkage .
Key Research Findings
- Synthetic Routes: Benzyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, (S)-Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride (a related compound) was prepared using Pd/C-catalyzed hydrogenation and benzyl chloroformate coupling .
- Pharmacological Relevance : Modifications to the piperidine ring (e.g., methyl groups or ketones) are common strategies to optimize pharmacokinetic properties, such as metabolic stability and target affinity .
Biological Activity
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its unique combination of a benzyl group, a piperidine ring, and a carbamate moiety. This structural configuration enhances its interaction with biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes involved in neurotransmission and pain pathways. The benzyl group provides strong binding affinity to active sites, leading to modulation or inhibition of target activities. The piperidine ring contributes to the compound's stability and bioavailability, enhancing its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : The compound has shown promise in influencing neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Analgesic Properties : Studies indicate that it may interact with opioid receptors and other pain-related neurotransmitter systems, providing a basis for its use in pain management therapies .
- Anticancer Potential : Preliminary investigations suggest that it may inhibit specific cancer-related pathways, although further studies are required to confirm these effects .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds, highlighting their notable activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Benzyl carbamate | Carbamate | General anesthetic properties |
| Piperidine | Alkaloid | Analgesic and stimulant effects |
| N-benzyl-N-(piperidin-3-yl)methylamine | Amine | Neurotransmitter modulation |
| This compound | Carbamate | Neuroprotective and analgesic properties |
This comparison illustrates the unique position of this compound due to its specific structural features that enhance its biological activity compared to simpler derivatives.
Case Studies and Research Findings
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on neuronal cell lines. Results indicated significant cytoprotection against oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.
- Analgesic Activity Assessment : In a series of experiments involving pain models in rodents, the compound demonstrated dose-dependent analgesic effects comparable to established analgesics, supporting its potential use in pain management strategies .
- Cancer Research : Initial findings from cell line studies indicate that this compound may inhibit tumor growth through modulation of specific oncogenic pathways. Further research is necessary to elucidate the exact mechanisms involved .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a piperidine derivative. Key steps include:
- Amine Protection : React piperidin-3-ylmethylamine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to form the carbamate linkage .
- Hydrochloride Salt Formation : Treat the free base with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) improves purity (>98% achievable) .
- Optimization : Monitor reaction pH to avoid over-acidification, which can degrade the carbamate group. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which is widely validated for small-molecule crystallography .
- Spectroscopic Analysis :
- NMR : Confirm the benzyl group (δ 7.2–7.4 ppm in ¹H NMR) and piperidine protons (δ 1.5–3.0 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 301.08) .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to ensure >98% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for piperidine-derived carbamates, particularly regarding conformational flexibility?
- Methodological Answer :
- Dynamic NMR Studies : Analyze temperature-dependent ¹H NMR to detect ring-flipping or chair-to-chair interconversion in the piperidine moiety .
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental bond angles/Dihedral angles to identify low-energy conformers .
- Multi-Temperature Crystallography : Collect data at 100 K and 298 K to observe temperature-dependent conformational changes. SHELXD is robust for phase determination in such cases .
Q. How does the hydrochloride salt form influence the stability and solubility of Benzyl (piperidin-3-ylmethyl)carbamate under physiological conditions?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC; hydrochloride salts generally enhance stability in acidic conditions .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >160°C for carbamates) .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Hydrochloride salts improve aqueous solubility but may reduce logP (measure via octanol-water partitioning) .
Q. What are the stereochemical implications of substituting the piperidine ring, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TD-DFT) to assign absolute configurations .
- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-piperidin-3-ylmethylamine) and monitor optical rotation ([α]D²⁵) to confirm retention of stereochemistry .
Methodological Considerations for Data Interpretation
- Contradictory Stability Data : If stability results conflict (e.g., SDS sheets vs. experimental data), cross-validate using accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products .
- Crystallographic Ambiguities : For poorly diffracting crystals, employ synchrotron radiation or cryo-cooling (100 K) to improve resolution. SHELXE can assist in automated model building .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
